1-(Benzylamino)-1H-indole-5,6-diol
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Overview
Description
1-(Benzylamino)-1H-indole-5,6-diol is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This compound features a benzylamino group attached to the indole ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzylamino)-1H-indole-5,6-diol typically involves the introduction of the benzylamino group to the indole ring. One common method is the reaction of indole-5,6-diol with benzylamine under suitable conditions. The reaction may require a catalyst or specific temperature and pressure conditions to proceed efficiently .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzylamino)-1H-indole-5,6-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: The benzylamino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(Benzylamino)-1H-indole-5,6-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Benzylamino)-1H-indole-5,6-diol involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The indole ring structure allows the compound to fit into binding sites of proteins, influencing their activity .
Comparison with Similar Compounds
- 1-(Benzylamino)-1H-indole-2,3-diol
- 1-(Benzylamino)-1H-indole-4,5-diol
- 1-(Benzylamino)-1H-indole-6,7-diol
Uniqueness: 1-(Benzylamino)-1H-indole-5,6-diol is unique due to the specific positioning of the benzylamino group and hydroxyl groups on the indole ring. This unique structure can result in distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C15H14N2O2 |
---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
1-(benzylamino)indole-5,6-diol |
InChI |
InChI=1S/C15H14N2O2/c18-14-8-12-6-7-17(13(12)9-15(14)19)16-10-11-4-2-1-3-5-11/h1-9,16,18-19H,10H2 |
InChI Key |
AYXXSKSRQIODCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNN2C=CC3=CC(=C(C=C32)O)O |
Origin of Product |
United States |
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